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Compound of Interest

Compound Name: Elagolix

Cat. No.: B1671154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of

Elagolix and its process-related impurities and degradation products using Reverse-Phase

High-Performance Liquid Chromatography (RP-HPLC).

Introduction
Elagolix is a gonadotropin-releasing hormone (GnRH) antagonist used for the management of

endometriosis-associated pain.[1] The manufacturing process and storage of Elagolix can lead

to the formation of impurities that need to be monitored and controlled to ensure the safety and

efficacy of the drug product. This application note describes a stability-indicating RP-HPLC

method capable of separating Elagolix from its known impurities and degradation products.

Experimental Workflow
The general workflow for the quantification of Elagolix impurities by RP-HPLC involves several

key steps from sample preparation to data analysis.
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Figure 1: Experimental Workflow for RP-HPLC Analysis of Elagolix Impurities
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Caption: Figure 1: A flowchart illustrating the key stages of quantifying Elagolix impurities using

RP-HPLC.

Experimental Protocols
Several RP-HPLC methods have been developed and validated for the analysis of Elagolix
and its impurities. Below are the detailed protocols for three distinct methods.

Method 1: Gradient RP-HPLC with C8 Column

This method is suitable for the estimation of Elagolix and four of its known impurities.[1][2]

Chromatographic System: Waters Alliance HPLC system with a PDA detector.[1][2]

Column: Inertsil C8 (250 x 4.6 mm, 5 µm).[2]

Mobile Phase:

Mobile Phase A: Phosphate buffer solution (pH adjusted to 3.5 with orthophosphoric acid).

[1][2]

Mobile Phase B: Acetonitrile.[1][2]

Gradient Program: A gradient elution is employed.[2]

Flow Rate: 1.0 mL/min.[1][2]

Column Temperature: 35°C.[1][2]

Detection Wavelength: 275 nm.[1][2]

Injection Volume: Not specified, but typically 10-20 µL.

Run Time: 40 minutes.[1][2]

Method 2: Stability-Indicating RP-HPLC with C18 Column

This method has been developed using a Quality by Design (QbD) approach and is effective

for forced degradation studies.[3][4]
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Chromatographic System: Waters 2996 photodiode array detector.[3]

Column: Inertsil ODS-3 C18 (250 x 4.6 mm, 5 µ).[3]

Mobile Phase: A mixture of 0.05% trifluoroacetic acid and acetonitrile (55:45 v/v).[3]

Elution Mode: Gradient.[3]

Flow Rate: 1.0 mL/min.[3]

Detection Wavelength: 275 nm.[3]

Injection Volume: 10 µL.[3]

Method 3: LC-MS Compatible RP-HPLC for Tablet Dosage Forms

This method is designed for the quantification of potential organic impurities in Elagolix sodium

tablets and is compatible with mass spectrometry.[5][6]

Chromatographic System: HPLC with UV detection, compatible with a mass spectrometer.[5]

[6]

Column: ACE C18-PFP (250mm x 4.6mm, 5µm).[5][6]

Mobile Phase:

Mobile Phase A: pH 5.6 acetate buffer and acetonitrile (95:5, %v/v).[5][6]

Mobile Phase B: Acetonitrile and methanol (90:10, %v/v).[5][6]

Gradient Program: A gradient elution program is utilized.[5][6]

Flow Rate: 1.3 mL/min.[5][6]

Detection Wavelength: 210 nm.[5][6]

Run Time: 46 minutes.[5][6]
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Data Presentation
The following table summarizes the results from forced degradation studies performed on

Elagolix, indicating the percentage of degradation observed under various stress conditions.

This data is crucial for understanding the stability profile of the drug substance.

Stress Condition Method Reference % Degradation of Elagolix

Acid Hydrolysis [3] 0.8%

Base Hydrolysis [3] 0.62%

Oxidative [5][6] Significant degradation

Thermal [3] Not specified

Photolytic [3] Not specified

Note: "Significant degradation" indicates that degradation was observed, but the exact

percentage was not provided in the cited source.

Conclusion
The presented RP-HPLC methods are demonstrated to be effective for the quantification of

Elagolix and its impurities. The choice of method will depend on the specific requirements of

the analysis, such as the need for a stability-indicating method or compatibility with mass

spectrometry. The provided protocols and data serve as a valuable resource for researchers

and scientists involved in the development and quality control of Elagolix.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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